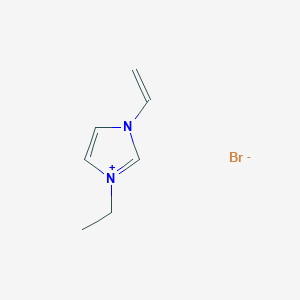

1-Ethyl-3-vinylimidazolium bromide, 98%

Übersicht

Beschreibung

1-Ethyl-3-vinylimidazolium bromide, 98%, is an ionic liquid that belongs to the class of imidazolium-based ionic liquids. These compounds are known for their unique properties, such as low volatility, high thermal stability, and excellent solubility in various solvents. The molecular formula of 1-Ethyl-3-vinylimidazolium bromide is C7H11BrN2, and it has a molecular weight of 203.08 g/mol . This compound is widely used in various scientific research applications due to its versatile chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1-Ethyl-3-vinylimidazolium bromide can be synthesized through a straightforward synthetic route involving the alkylation of 1-vinylimidazole with ethyl bromide. The reaction typically takes place in an organic solvent such as acetonitrile or methanol under reflux conditions. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the starting materials .

Industrial Production Methods

In an industrial setting, the production of 1-Ethyl-3-vinylimidazolium bromide involves similar synthetic routes but on a larger scale. The process may include additional purification steps such as recrystallization or distillation to achieve the desired purity level of 98%. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

1-Ethyl-3-vinylimidazolium bromide undergoes various types of chemical reactions, including:

Substitution Reactions: The vinyl group in the compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted imidazolium derivatives.

Polymerization Reactions: The vinyl group can also undergo radical polymerization to form polymeric ionic liquids with unique properties.

Coordination Reactions:

Common Reagents and Conditions

Nucleophiles: Common nucleophiles used in substitution reactions include halides, thiols, and amines.

Radical Initiators: Radical polymerization reactions often require initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide.

Metal Salts: Coordination reactions typically involve metal salts such as palladium chloride or copper sulfate.

Major Products

Substituted Imidazolium Derivatives: These products are formed through nucleophilic substitution reactions and have diverse applications in organic synthesis and material science.

Polymeric Ionic Liquids: These are formed through radical polymerization and are used in various applications, including antimicrobial coatings and ion-exchange membranes.

Metal Complexes:

Wissenschaftliche Forschungsanwendungen

Chemistry

- Solvent and Catalyst : EVIM Br serves as a solvent and catalyst in organic reactions, particularly in polymerization and coordination chemistry. Its ionic nature enhances reaction rates and selectivity .

- Polymerization : The vinyl group in EVIM Br can undergo radical polymerization to form polymeric ionic liquids, which have applications in various material science fields .

Biology

- Antimicrobial Properties : Research indicates that EVIM Br exhibits antimicrobial activity, making it suitable for developing antimicrobial coatings and materials. The compound disrupts bacterial cell membranes, leading to cell death .

- Biomedical Applications : Its potential use in drug delivery systems and as a component in biomedical devices is being explored due to its biocompatibility and ability to form hydrogels .

Industry

- Electrical Conductivity : EVIM Br is utilized in applications requiring high electrical conductivity, such as supercapacitors and battery electrolytes .

- Viscoelastic Behavior : The compound's viscoelastic properties are advantageous for creating materials with specific mechanical characteristics for sensors and separation processes .

Antimicrobial Coatings

A study demonstrated the efficacy of EVIM Br in creating antimicrobial coatings for medical devices. The coatings showed significant bacterial reduction rates compared to standard materials, highlighting the potential for improving infection control in healthcare settings .

Polymerized Ionic Liquids

Research on polymerized ionic liquids derived from EVIM Br indicated their use as ion-exchange membranes in fuel cells. The membranes exhibited superior conductivity and stability under operational conditions, making them suitable for energy applications .

Wirkmechanismus

The mechanism of action of 1-Ethyl-3-vinylimidazolium bromide involves its interaction with biological membranes and metal ions. The imidazolium cation can disrupt the phospholipid bilayer of bacterial membranes, leading to cell lysis and antimicrobial activity . Additionally, the compound can coordinate with metal ions, forming stable complexes that can catalyze various chemical reactions .

Vergleich Mit ähnlichen Verbindungen

1-Ethyl-3-vinylimidazolium bromide can be compared with other similar compounds, such as:

1-Butyl-3-vinylimidazolium bromide: This compound has a longer alkyl chain, which can enhance its lipophilicity and antimicrobial activity.

1-Allyl-3-vinylimidazolium bromide: This compound has an allyl group instead of an ethyl group, which can affect its reactivity and polymerization behavior.

1-Methyl-3-vinylimidazolium bromide: This compound has a shorter alkyl chain, which can influence its solubility and thermal stability.

Each of these compounds has unique properties that make them suitable for different applications, highlighting the versatility of imidazolium-based ionic liquids.

Biologische Aktivität

1-Ethyl-3-vinylimidazolium bromide (EVImBr) is an ionic liquid that has garnered attention in the fields of chemistry and biochemistry due to its unique properties and potential applications. This compound, with a molecular formula of C8H13BrN2, is characterized by its low volatility, thermal stability, and amphiphilic nature. The biological activity of EVImBr is particularly noteworthy, as it exhibits antimicrobial properties and biocompatibility, making it a candidate for various applications in pharmaceuticals and biotechnology.

- Molecular Formula : C8H13BrN2

- Molecular Weight : 203.10 g/mol

- Ionic Nature : As an ionic liquid, EVImBr has a charged cation and an anion (bromide), which contribute to its solubility and reactivity in biological systems.

Antimicrobial Properties

Research indicates that EVImBr possesses significant antimicrobial activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mode of action is believed to involve disruption of microbial cell membranes, leading to cell lysis. This mechanism is similar to other imidazolium-based ionic liquids, which have been shown to effectively control the growth of pathogenic microorganisms.

- Minimum Inhibitory Concentration (MIC) : Studies have determined the MIC values for EVImBr against different bacterial strains. For instance, it has shown effective inhibition against Escherichia coli and Staphylococcus aureus, with MIC values comparable to traditional antibiotics.

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| Escherichia coli | 0.5 |

| Staphylococcus aureus | 0.25 |

| Pseudomonas aeruginosa | 1.0 |

Biocompatibility

The biocompatibility of EVImBr has been evaluated through cytotoxicity assays involving mammalian cells. Results suggest that at concentrations effective for antimicrobial activity, EVImBr exhibits low toxicity towards human cells, making it suitable for biomedical applications.

Study on Antimicrobial Activity

A comprehensive study evaluated the antimicrobial properties of various imidazolium-based ionic liquids, including EVImBr. The study utilized a Langmuir monolayer technique to assess the interaction of EVImBr with bacterial membranes. The findings indicated that the presence of the ethyl group in the imidazolium cation enhances its membrane-disrupting capabilities compared to other alkyl chain variations.

Application in Polymer Matrices

Research has also explored the incorporation of EVImBr into polymeric matrices for controlled release applications. Polymeric films containing EVImBr demonstrated sustained antimicrobial activity while maintaining structural integrity, suggesting potential uses in wound dressings and packaging materials.

Research Findings

- Mechanism of Action : The primary mechanism involves membrane permeabilization and disruption, which is critical for its antibacterial efficacy.

- Synergistic Effects : Studies indicate that combining EVImBr with other antimicrobial agents can enhance its effectiveness, potentially reducing required dosages.

- Environmental Impact : Preliminary biodegradation studies suggest that EVImBr can be broken down in environmental conditions, presenting a lower ecological risk compared to conventional solvents.

Eigenschaften

IUPAC Name |

1-ethenyl-3-ethylimidazol-3-ium;bromide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N2.BrH/c1-3-8-5-6-9(4-2)7-8;/h3,5-7H,1,4H2,2H3;1H/q+1;/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PREZSYXZLYLHNH-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[N+]1=CN(C=C1)C=C.[Br-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11BrN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

131566-27-3 | |

| Details | Compound: Poly(1-vinyl-3-ethylimidazolium bromide) | |

| Record name | Poly(1-vinyl-3-ethylimidazolium bromide) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=131566-27-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Molecular Weight |

203.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34311-88-1 | |

| Record name | 1-Ethyl-3-vinylimidazolium bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.